molecular formula C12H16O2S B14353088 Methyl 3-(phenylsulfanyl)pentanoate CAS No. 94143-89-2

Methyl 3-(phenylsulfanyl)pentanoate

Cat. No.: B14353088
CAS No.: 94143-89-2
M. Wt: 224.32 g/mol
InChI Key: DULBONLLFRAZEL-UHFFFAOYSA-N
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Description

Methyl 3-(phenylsulfanyl)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a phenylsulfanyl group attached to the third carbon of a pentanoate chain, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(phenylsulfanyl)pentanoate can be synthesized through various methods. One common approach involves the esterification of 3-(phenylsulfanyl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(phenylsulfanyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenylsulfanyl derivatives.

Scientific Research Applications

Methyl 3-(phenylsulfanyl)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 3-(phenylsulfanyl)pentanoate involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(phenylthio)propanoate
  • Methyl 3-(phenylsulfanyl)butanoate
  • Methyl 3-(phenylsulfanyl)hexanoate

Uniqueness

Methyl 3-(phenylsulfanyl)pentanoate is unique due to its specific chain length and the position of the phenylsulfanyl group. This structural arrangement can influence its reactivity and interactions compared to other similar compounds.

Properties

CAS No.

94143-89-2

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

methyl 3-phenylsulfanylpentanoate

InChI

InChI=1S/C12H16O2S/c1-3-10(9-12(13)14-2)15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3

InChI Key

DULBONLLFRAZEL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OC)SC1=CC=CC=C1

Origin of Product

United States

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